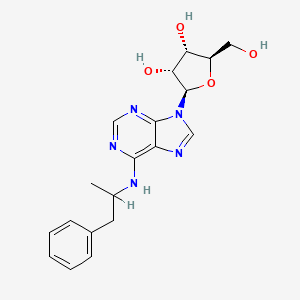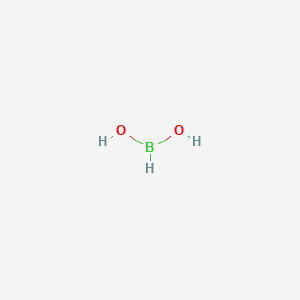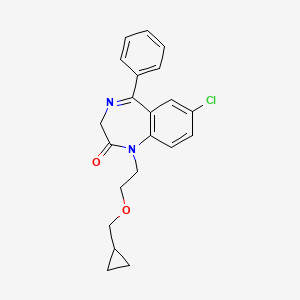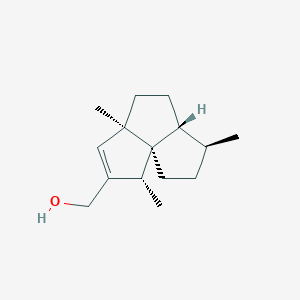
4,5-Bisphenol-o-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bisphenol-o-quinone is an alkylbenzene.
Scientific Research Applications
DNA Interaction and Potential Mutagenicity
- DNA Adduct Formation : Bisphenol A (BPA) 3,4-quinone, a related compound to 4,5-Bisphenol-o-quinone, has been shown to form adducts with DNA, particularly with guanine. This has implications for understanding its potential mutagenicity and carcinogenicity in vivo (Edmonds et al., 2004).
- Genotoxic Mechanisms : Studies using quantum chemical methods have shown that BPA 3,4-quinone could form an adduct with deoxyguanosine, which may contribute to its mutagenic properties (Kolšek et al., 2012).
Biodegradation and Environmental Impact
- Enzymatic Oxidation : Research on the biodegradation of BPA, a compound related to 4,5-Bisphenol-o-quinone, has shown that its enzymatic oxidation in organic solvents can be enhanced by certain catalysts, leading to useful monomers for various applications like anticorrosion and energy storage (Wu et al., 2019).
- Photocatalytic Degradation : Studies on BPA degradation have identified bisphenol A 3,4-quinone among the degradation products, suggesting a potential environmental impact through the formation of genotoxic quinones (Kondrakov et al., 2014).
Impact on Biological Systems
- Protein Interaction : The interaction of BPA 3,4-quinone with various biomacromolecules like hemoglobin and serum albumin has been investigated, showing alterations in the biomolecular structure and potential toxicological implications (Wu et al., 2019).
- Electrophilic Reactions : Research into the reactions between BPA 3,4-quinone and nucleophiles like glutathione and ribonucleosides has provided insight into the potential genotoxic effects of bisphenol A metabolites (Wu et al., 2017).
Technological Applications
- Molecular Electronic Devices : The use of a quinone functionality, similar to 4,5-Bisphenol-o-quinone, in oligoporphyrin molecular wires has been explored for potential applications in sensing, control, and data storage (Sendt et al., 2002).
- Biosensor Development : Electrochemical biosensors using derivatives of bisphenol, including quinone types, have been developed for sensitive detection of contaminants like BPA in water (Zehani et al., 2015).
properties
CAS RN |
163405-36-5 |
|---|---|
Product Name |
4,5-Bisphenol-o-quinone |
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C15H14O3/c1-15(2,10-3-6-12(16)7-4-10)11-5-8-13(17)14(18)9-11/h3-9,16H,1-2H3 |
InChI Key |
NZZDOSANPOZUPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=O)C(=O)C=C2 |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=O)C(=O)C=C2 |
Other CAS RN |
163405-36-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Naphthalenedisulfonic acid, 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:6)](/img/structure/B1209885.png)










![N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1209908.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide](/img/structure/B1209909.png)
![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide](/img/structure/B1209910.png)